molecular formula C11H12N4O B12082465 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

Cat. No.: B12082465
M. Wt: 216.24 g/mol
InChI Key: ROUKVZUUKVMSLG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is a pyrazine derivative characterized by a hydrazinyl group at position 2 and a 3-methoxyphenyl substituent at position 3 of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, known for their diverse pharmacological and material science applications . This compound is synthesized via hydrazine-mediated reactions, analogous to methods described for related pyrazine derivatives (e.g., condensation of hydrazine with substituted pyrazine precursors) . Its structural uniqueness positions it as a candidate for antimicrobial, anticancer, and electronic material research .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[3-(3-methoxyphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

ROUKVZUUKVMSLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2NN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Hydrazine Hydrate

The most widely documented laboratory method involves reacting 3-(3-methoxyphenyl)pyrazine-2-carboxylic acid with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux. The carboxylic acid group at position 2 of the pyrazine ring undergoes nucleophilic attack by hydrazine, replacing the -COOH moiety with a -NHNH₂ group.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid:hydrazine hydrate)

  • Solvent: Anhydrous ethanol (99.9% purity)

  • Temperature: 78°C (ethanol reflux)

  • Duration: 6–8 hours

  • Yield: 72–78% (laboratory scale)

This method produces a pale-yellow crystalline product, purified via recrystallization from ethanol-water (3:1 v/v). Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of the carboxylic acid C=O stretch at 1,710 cm⁻¹ and the emergence of N-H stretches at 3,300–3,400 cm⁻¹.

Industrial-Scale Production Techniques

Reactive Fractionation Process

A patented industrial method eliminates solvents by combining methyl 3-(3-methoxyphenyl)pyrazine-2-carboxylate with excess hydrazine hydrate (1:1.5 molar ratio) in a continuous flow reactor. Key steps include:

  • Reactive Fractionation: Distillation removes methanol byproduct at 64.7°C, shifting equilibrium toward product formation.

  • Vacuum Distillation: Residual hydrazine is recovered at 120°C (10 mmHg), reducing waste.

Performance Metrics:

ParameterValue
Throughput500 kg/batch
Purity≥98% (HPLC)
Yield91–94%
Energy Consumption15 kWh/kg

This method reduces hazardous waste by 83% compared to batch processes, with a carbon footprint of 2.1 kg CO₂/kg product.

Optimization of Reaction Parameters

Solvent Effects on Yield

Comparative studies using alternative solvents demonstrate ethanol’s superiority:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37898
DMF36.76591
THF7.54284
Water80.12872

Polar aprotic solvents like DMF induce side reactions, generating 3–5% of the undesired bis-hydrazine byproduct.

Catalytic Enhancements

Acid-Catalyzed Acceleration

Adding 0.5 mol% p-toluenesulfonic acid (PTSA) reduces reaction time from 8 hours to 90 minutes while maintaining 76% yield. The catalyst protonates the carbonyl oxygen, increasing electrophilicity at the reaction site.

Mechanistic Insight:

RCOOR’+H+RCO+OR’N2H4RCONHNH2+R’OH\text{RCOOR'} + \text{H}^+ \rightarrow \text{RCO}^+\text{OR'} \xrightarrow{\text{N}2\text{H}4} \text{RCONHNH}_2 + \text{R'OH}

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrazine H-5)

  • δ 7.84–7.43 (m, 4H, aromatic H)

  • δ 4.12 (s, 2H, NHNH₂)

  • δ 3.84 (s, 3H, OCH₃)

High-Resolution Mass Spectrometry:
Observed m/z 216.0987 ([M+H]⁺), matching C₁₁H₁₂N₄O⁺ (theoretical 216.1009).

Challenges and Innovations

Byproduct Management

The primary impurity (3–5% bis-hydrazine derivative) forms via over-substitution. Recent advances employ molecular sieves (3Å) to sequester water, suppressing this pathway and enhancing purity to 99.3% .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azopyrazine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Azopyrazine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate to Good
Candida albicansNotable Activity

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been investigated. The hydrazinyl group is known to interact with specific molecular targets, potentially leading to apoptosis in cancer cells.

Table 2: Anticancer Activity Indicators

CompoundCell Line TestedIC50 Value (µM)
This compoundMCF-7 (Breast Cancer)10.4
Similar DerivativePC12 (Neuroblastoma)16.4

This compound's ability to inhibit cancer cell proliferation highlights its potential as a therapeutic agent in oncology.

Biological Mechanisms

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Covalent Bond Formation : The hydrazinyl group can react with thiol groups in proteins, altering their function.
  • Kinase Inhibition : Some derivatives have shown the ability to inhibit kinases involved in cancer cell signaling pathways, suggesting a multifaceted approach to cancer treatment.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving multicomponent reactions, which are gaining popularity due to their efficiency and environmental benefits.

Table 3: Synthetic Routes for this compound

Synthesis MethodDescription
Multicomponent ReactionsCombines multiple reactants in one step, improving yield and reducing waste.
Nucleophilic SubstitutionThe hydrazinyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Future Research Directions

Ongoing research aims to further explore the applications of this compound in pharmaceuticals and materials science. Key areas for future investigation include:

  • Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with biological targets.
  • Formulation Development : Investigating the formulation of this compound into drug delivery systems for enhanced bioavailability.
  • Expanded Biological Testing : Conducting broader biological evaluations to assess its efficacy against various diseases beyond cancer and infections.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazine derivatives are highly dependent on substituents. Below is a comparison of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine with structurally related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
2-Hydrazinyl-3-methoxypyrazine 3-OCH₃ 154.15 g/mol Antimicrobial, 8 suppliers
2-Hydrazinyl-3-methylpyrazine 3-CH₃ 138.15 g/mol Anticancer, 9 suppliers
2-Hydrazinyl-3-isopropylpyrazine 3-isopropyl 166.21 g/mol Material science (n-type semiconductors)
2-Hydrazinyl-3-(piperidin-1-yl)pyrazine 3-piperidinyl 221.29 g/mol Chelation, metal complex formation

Key Observations :

  • Methoxy vs.
  • Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl group introduces aromaticity, which may improve π-π stacking in material applications compared to aliphatic substituents like isopropyl .
Pharmacological Activity

Pyrazine derivatives exhibit broad pharmacological profiles. Comparative studies highlight:

  • Antimicrobial Activity : Pyrazines with methoxy groups (e.g., 2-Hydrazinyl-3-methoxypyrazine) show enhanced antibacterial activity compared to methyl-substituted analogs, possibly due to increased polarity and membrane penetration .
  • Anticancer Potential: Imidazo[1,2-a]pyrazines (e.g., compounds 3a and 4a in ) interact with kinase domains via hydrogen bonding, a mechanism that this compound may share due to its hydrazinyl group .
Chemical and Electronic Properties
  • Solubility: The hydrazinyl group improves water solubility compared to non-polar derivatives (e.g., 2,5-dimethylpyrazine) .
  • Electron Affinity : Fused-ring pyrazines (e.g., acene-type derivatives in ) exhibit tunable LUMO levels (-3.24 to -3.78 eV), whereas this compound’s methoxyphenyl group may lower electron affinity compared to trifluoromethylphenyl analogs .
  • Thermal Stability : Methoxy-substituted pyrazines generally exhibit higher thermal stability than alkyl-substituted variants due to resonance stabilization .

Biological Activity

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

C10H12N4O\text{C}_10\text{H}_{12}\text{N}_4\text{O}

This compound features a hydrazinyl group attached to a pyrazine ring, with a methoxyphenyl substituent that influences its electronic properties and reactivity.

The physicochemical characteristics of this compound are crucial for understanding its biological activity. Key properties include:

  • Solubility : Generally soluble in polar solvents due to the hydrophilic nature of the hydrazinyl group.
  • Lipophilicity : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research Findings : Studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial effects against a range of pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent activity against bacterial pathogens .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical in chronic infections .

Anticancer Activity

Case Studies : The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Lines Tested : Compounds similar to this compound were tested against MCF-7 breast cancer cells.
  • Results : Some derivatives showed promising IC50 values (as low as 0.009 µM), indicating strong inhibitory effects on cancer cell proliferation .

Cytotoxicity

Evaluation Methods : Cytotoxicity assays have been performed using human skin keratinocyte cells.

  • Findings : Compounds displayed non-toxic profiles with IC50 values greater than 60 μM, suggesting a favorable safety margin for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function.
  • Redox Reactions : The compound may participate in redox reactions that influence cellular processes and signaling pathways.
  • DNA Interactions : Binding studies indicate that the compound can interact with DNA and proteins, which may contribute to its anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameMIC (μg/mL)IC50 (μM)Activity Type
2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine0.22>60Antimicrobial
2-Hydrazinyl-3-phenylpyrazine0.250.014Anticancer
2-Hydrazinyl-3-(4-chlorophenyl)pyrazine0.30>60Antimicrobial

This table illustrates the comparative efficacy of various derivatives, emphasizing the unique properties imparted by different substituents on the pyrazine ring.

Q & A

Basic Question

  • X-ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry and intramolecular interactions (e.g., hydrogen bonding) .
  • Spectroscopic Techniques : Use 1H^1H-NMR to verify hydrazinyl proton signals (~δ 4–5 ppm) and methoxy groups (~δ 3.8 ppm). FT-IR identifies N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations .
  • DFT Calculations : Validate electronic structure and bond angles using B3LYP/6-31G(d) basis sets, comparing theoretical and experimental data .

How can purification challenges be addressed for hydrazine-containing intermediates?

Basic Question

  • Extraction : Use ethanol/water mixtures to isolate the product from unreacted starting materials.
  • Chromatography : Pass crude mixtures through alumina plugs to remove polar impurities .
  • Recrystallization : Employ absolute ethanol for high-purity crystals, especially for intermediates prone to oxidation .

How can researchers optimize reaction yields for hydrazine-derived pyrazines?

Advanced Question

  • Reagent Ratios : Maintain a 1:1.2 molar ratio of hydrazine intermediate to NaOCl to avoid over-oxidation .
  • Temperature Control : Room-temperature reactions minimize side-product formation compared to reflux conditions .
  • Hydrazine Stability : Use fresh hydrazine derivatives or store them under inert gas to prevent decomposition .

What computational approaches are used to predict the reactivity of this compound?

Advanced Question

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility and aggregation tendencies .

How should researchers handle stability issues related to the hydrazinyl group?

Advanced Question

  • Storage : Store under nitrogen at −20°C to prevent oxidation.
  • In Situ Derivatization : Protect the hydrazinyl group via acetylation during multi-step syntheses .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) during reactions to reduce degradation .

How can contradictions in reported reaction conditions (e.g., temperature, solvent) be resolved?

Advanced Question

  • Mechanistic Analysis : For oxidative cyclization, room temperature suffices due to NaOCl’s high reactivity, whereas Hofmann rearrangement may require elevated temperatures for amide activation .
  • Solvent Screening : Ethanol minimizes side reactions compared to polar aprotic solvents (e.g., DMF), which may accelerate decomposition .

What potential pharmacological applications are hypothesized for this compound?

Advanced Question

  • Structure-Activity Relationships (SAR) : Analogous triazolopyridines exhibit antibacterial and anti-inflammatory activity. The 3-methoxyphenyl group may enhance lipid membrane permeability .
  • Targeted Studies : Evaluate inhibition of COX isoenzymes or alcohol dehydrogenase using in vitro assays, leveraging structural similarities to bioactive pyrazolines .

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